(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide
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Overview
Description
(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide, also known as IND-5, is a novel compound with potential therapeutic applications. It is a thiazolidinone derivative that has been synthesized for its biological and pharmacological activities.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide involves the condensation of 5-amino-2-mercapto-1,3-thiazole-4-carboxylic acid with indole-3-carboxaldehyde, followed by the addition of nicotinamide.
Starting Materials
5-amino-2-mercapto-1,3-thiazole-4-carboxylic acid, Indole-3-carboxaldehyde, Nicotinamide, Triethylamine, Dimethylformamide, Diisopropylethylamine, N,N'-Dicyclohexylcarbodiimide, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Methanol, Wate
Reaction
Step 1: Dissolve 5-amino-2-mercapto-1,3-thiazole-4-carboxylic acid and indole-3-carboxaldehyde in dimethylformamide and add triethylamine. Stir the mixture at room temperature for 2 hours., Step 2: Add nicotinamide to the reaction mixture and stir for an additional 2 hours., Step 3: Add diisopropylethylamine and N,N'-dicyclohexylcarbodiimide to the reaction mixture and stir for 12 hours at room temperature., Step 4: Quench the reaction with hydrochloric acid and extract the product with ethyl acetate., Step 5: Wash the organic layer with water and dry over sodium sulfate., Step 6: Concentrate the organic layer and purify the product by column chromatography using ethyl acetate/methanol as the eluent., Step 7: Recrystallize the purified product from methanol/water to obtain (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide as a white solid.
Mechanism Of Action
The mechanism of action of (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in cancer cell growth and proliferation. (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating glucose metabolism and insulin sensitivity. Additionally, (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Biochemical And Physiological Effects
(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and regulate glucose metabolism and improve insulin sensitivity. (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide also has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One advantage of using (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide in lab experiments is its potential as a therapeutic agent in various diseases. It has been shown to have anticancer, anti-diabetic, and anti-inflammatory activity. Another advantage is its relatively simple synthesis method, which makes it easily accessible for research purposes. However, a limitation of using (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide in lab experiments is its lack of specificity for certain targets, which may lead to off-target effects.
Future Directions
There are several future directions for research on (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide. One direction is to further investigate its mechanism of action and identify specific targets. Another direction is to explore its potential as a therapeutic agent in other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, future research could focus on developing analogs of (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide with improved specificity and potency.
Scientific Research Applications
(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide also has potential as an anti-diabetic agent by regulating glucose metabolism and improving insulin sensitivity. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S2/c23-16(11-4-3-7-19-9-11)21-22-17(24)15(26-18(22)25)8-12-10-20-14-6-2-1-5-13(12)14/h1-10,24H,(H,21,23)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACFVGALUTZNNN-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)NC(=O)C4=CN=CC=C4)O)C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)NC(=O)C4=CN=CC=C4)O)/C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide |
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